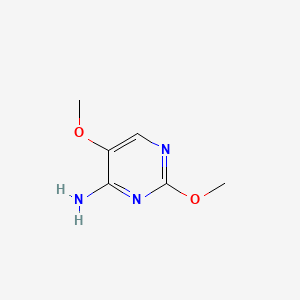

2,5-Dimethoxypyrimidin-4-amine

Cat. No. B1331116

Key on ui cas rn:

6960-17-4

M. Wt: 155.15 g/mol

InChI Key: XOJPOIGPYBYDJF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09115135B2

Procedure details

To a 700 mL jacketed vessel equipped with a mechanical stirrer, a dual pH/temperature probe, a nitrogen inlet, and a reflux condenser was added sequentially 19.4 g (0.125 mol) of 4-amino-2,5-dimethoxypyrimidine followed by 151 g (1.717 mol) of ethyl acetate. The reaction mixture was heated to reflux (˜80° C.) and then 18.7 g (0.143 mol) of ethoxy carbonylisothiocyanate was continuously added via addition funnel over an 8 min period. The addition funnel was rinsed with 1.8 g of ethyl acetate and then the reaction mixture was heated at reflux for 9 h. The reaction mixture was cooled to 25° C. and allowed to stand overnight. The mixture was heated to 60° C. and then 100 g (5.50 mol) of deionized water was added to the mixture. After heating to reflux (˜71° C.), 9.4 g (0.142 mol) of a 50 wt % aqueous hydroxylamine solution was continuously added over a 46 min period. During the course of the amine addition, the reaction pH rose from 4.20 to 6.35. The reaction mixture was then heated an additional 3 h during which time the reaction pH naturally lowered to 6.30. To this reaction mixture was added a solution of 4.5 g (0.036 mol) of sodium sulfite in 20 g (1.110 mol) of deionized water over a 6 min period. The reaction pH rose from 6.35 to 7.51 during the sodium sulfite addition. The reaction mixture was then cooled to 18° C. and allowed to stir an additional 30 min at this temperature. The reaction mixture was suction filtered through a medium coarse fritted glass funnel (filtration time less than 2.0 min), and then the reaction vessel was washed with 30 g of deionized water and this rinse was used to wash the isolated product cake. A final displacement wash with 30 g of fresh deionized water was performed and the product was partially dried by suction for 30 min and then allowed to dry overnight under a gentle stream of nitrogen to afford 19.1 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine as a light cream colored wet cake. NMR analysis (using benzyl acetate as an internal standard) indicated a 88.25% purity of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine active which corresponds to a 69.1% yield.

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

69.1%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[N:3]=1.C(OCC)(=O)C.C(OC([N:23]=[C:24]=S)=O)C.O.[NH2:27]O.S([O-])([O-])=O.[Na+].[Na+]>>[NH2:27][C:24]1[N:1]=[C:2]2[N:3]([C:4]([O:10][CH3:11])=[N:5][CH:6]=[C:7]2[O:8][CH3:9])[N:23]=1 |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.4 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=NC=C1OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

151 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

18.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)N=C=S

|

Step Four

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Six

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

4.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir an additional 30 min at this temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

WASH

|

Type

|

WASH

|

|

Details

|

The addition funnel was rinsed with 1.8 g of ethyl acetate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 9 h

|

|

Duration

|

9 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 25° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was continuously added over a 46 min period

|

|

Duration

|

46 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then heated an additional 3 h during which time the reaction

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled to 18° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a medium coarse fritted glass funnel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

(filtration time less than 2.0 min)

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction vessel was washed with 30 g of deionized water

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the isolated product cake

|

WASH

|

Type

|

WASH

|

|

Details

|

A final displacement wash with 30 g of fresh deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was partially dried by suction for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry overnight under a gentle stream of nitrogen

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NN2C(=NC=C(C2=N1)OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.1 g | |

| YIELD: PERCENTYIELD | 69.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |